molecular formula C11H15NO2 B3028658 (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid CAS No. 259726-56-2

(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid

Cat. No. B3028658
CAS RN: 259726-56-2
M. Wt: 193.24 g/mol
InChI Key: ZEWXVRJSLTXWON-JTQLQIEISA-N
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Description

“(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid” is a chemical compound. It contains a total of 35 bonds, including 16 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic tertiary amine, and 1 hydroxyl group .


Synthesis Analysis

The synthesis of similar compounds often involves the use of Grignard reagents, which are made by adding a halogenoalkane to small bits of magnesium in a flask containing ethoxyethane . A detailed investigation of boron-catalysed amidation reactions, through the study of the interaction between amines/carboxylic acids and borinic acids, boronic acids, and boric acid, has been carried out .


Molecular Structure Analysis

The molecular structure of “(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid” includes a six-membered ring, a carboxylic acid group, a tertiary amine group, and a hydroxyl group .


Chemical Reactions Analysis

The compound may undergo addition-elimination reactions, which are common for aldehydes and ketones . Boron-catalysed direct amidation reactions have also been studied, with new alternatives proposed to the generally accepted monoacyloxyboron mechanism .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as amine and ester formulations of 2,4-D, have been studied . These formulations have their own advantages and trade-offs .

Scientific Research Applications

Biosynthesis of L-Phenylalanine

L-2,4-Dimethylphenylalanine can be synthesized from inexpensive aromatic precursors like benzaldehyde or benzyl alcohol . This process involves two modules: the first converts aromatic precursors and glycine into phenylpyruvate, a key precursor for L-phenylalanine. The second module catalyzes the conversion of phenylpyruvate to L-phenylalanine . This systematic bioconversion process provides a potential bio-based strategy for the production of high-value L-phenylalanine from low-cost starting materials .

Production of L-Phenylalanine from Benzyl Alcohol

The biosynthesis process of L-phenylalanine from benzyl alcohol is a cofactor self-sufficient system that doesn’t require any additional reductant . This opens up new possibilities for the cost-effective production of L-phenylalanine .

Industrial Applications

L-phenylalanine, which can be synthesized from L-2,4-Dimethylphenylalanine, has multiple industrial applications. It is extensively used in dietary supplements, feed, cosmetics, and chemical industries .

Pharmaceutical Applications

L-phenylalanine is widely used in the synthesis of pharmaceutically active compounds, such as cephalosporin antibiotics, anticancer metallodrugs, and HIV protease inhibitors . This results in a worldwide steadily increasing demand for L-phenylalanine .

Microbial Synthesis

The methylotrophic bacterium B. methylicum can adapt to the maximal concentration of deuterium in the growth medium with 98% (v/v) 2H2O and 2% (v/v) [2H]MeOH, and biosynthesize deuterium labeled L-phenylalanine with different levels of isotopic enrichment .

Chemical Properties

L-2,4-Dimethylphenylalanine has a molecular weight of 193.25 and a melting point of 273-279°C . It is a white solid that can be stored at 0-8°C .

Mechanism of Action

L-2,4-Dimethylphenylalanine, also known as (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid or 2,4-Dimethyl-L-Phenylalanine, is a compound with a molecular weight of 193.25 . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is known that phenylalanine, a similar compound, plays a crucial role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine .

Mode of Action

The antidepressant effects of l-phenylalanine, a related compound, are thought to be due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are associated with antidepressant effects .

Biochemical Pathways

Phenylalanine is known to be involved in the production of dopamine, a neurotransmitter that plays a significant role in mood regulation and the reward system .

Pharmacokinetics

It is known that the compound has a molecular weight of 19325 , which may influence its bioavailability.

Result of Action

It is known that phenylalanine, a related compound, is used by the brain to produce norepinephrine, a chemical that transmits signals between nerve cells and the brain, keeps you awake and alert, reduces hunger pains, functions as an antidepressant, and helps improve memory .

Action Environment

It is known that the compound should be stored at 0-8°c , indicating that temperature can affect its stability.

Safety and Hazards

Safety data sheets for similar compounds, such as 3,3-Dimethyl-2-butanone and Benzaldehyde, provide information on hazards, including flammability, toxicity, and environmental impact .

Future Directions

The future directions for the study and use of similar compounds could involve further investigation into their synthesis, particularly the use of Grignard reagents , and the exploration of alternative mechanisms for boron-catalysed direct amidation reactions .

properties

IUPAC Name

(2S)-2-amino-3-(2,4-dimethylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-3-4-9(8(2)5-7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWXVRJSLTXWON-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(C(=O)O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C[C@@H](C(=O)O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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